![molecular formula C12H14N4O4S B2960543 (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine CAS No. 321717-76-4](/img/structure/B2960543.png)
(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Applications De Recherche Scientifique
(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase, which are involved in various cellular processes. It has also been studied for its potential use as a fluorescent probe for imaging cellular processes. Additionally, this compound has been investigated for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine involves its interaction with specific enzymes and cellular processes. This compound has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain. It also inhibits the activity of phosphodiesterase by binding to its catalytic domain. These inhibitory effects result in the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit the activity of specific enzymes, which makes it a useful tool for studying cellular processes. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a potential therapeutic agent for various diseases. However, one limitation of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the inhibitory effects of this compound may be non-specific, which can lead to off-target effects.
Orientations Futures
There are several future directions for the study of (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the potential therapeutic applications of this compound for various diseases, including cancer and Alzheimer's disease. Additionally, the development of new fluorescent probes based on the structure of this compound could lead to new tools for imaging cellular processes. Finally, the study of the off-target effects of this compound could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine is a complex process that involves several steps. The starting materials for this synthesis are imidazole, 4-nitrobenzenesulfonyl chloride, and 3-chloropropylamine hydrochloride. The reaction between imidazole and 4-nitrobenzenesulfonyl chloride results in the formation of 4-nitrophenyl imidazole. This intermediate compound is then reacted with 3-chloropropylamine hydrochloride to form this compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-16(18)11-2-4-12(5-3-11)21(19,20)14-6-1-8-15-9-7-13-10-15/h2-5,7,9-10,14H,1,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUAGAZLTMCWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Imidazol-1-ylmethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2960460.png)
![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)
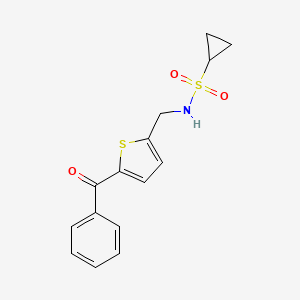
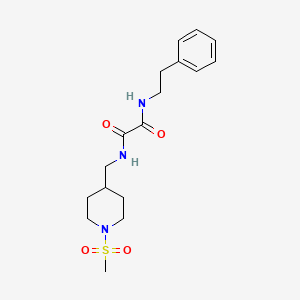
![3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2960467.png)
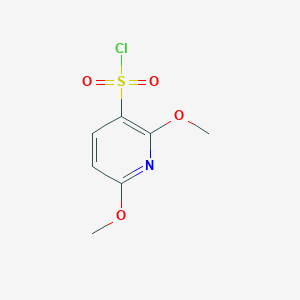
![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)

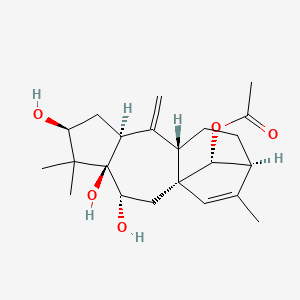
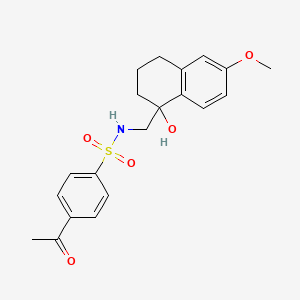


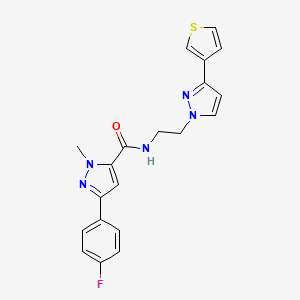
![N-[[2-[(Dimethylamino)methyl]phenyl]methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2960481.png)
